molecular formula C8H6F4N2O4S B8127427 N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B8127427
M. Wt: 302.21 g/mol
InChI Key: SGJKSGKXYPOQNQ-UHFFFAOYSA-N
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Description

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorine, nitro, and trifluoromethyl groups attached to a phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with fluorine, nitro, and trifluoromethyl groups. The final step involves the introduction of the methanesulfonamide group. Common reagents used in these reactions include fluorinating agents, nitrating agents, and sulfonamide precursors. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-fluoro-2-nitrophenyl]methanesulfonamide
  • N-[4-chloro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide
  • N-[4-fluoro-2-amino-5-(trifluoromethyl)phenyl]methanesulfonamide

Uniqueness

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O4S/c1-19(17,18)13-6-2-4(8(10,11)12)5(9)3-7(6)14(15)16/h2-3,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJKSGKXYPOQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C(=C1)C(F)(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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